molecular formula C15H23NO4 B13552871 Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate

Cat. No.: B13552871
M. Wt: 281.35 g/mol
InChI Key: ZQXWTCAIRPLXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a furan ring, a hydroxyethyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate typically involves the reaction of furan-2-carbaldehyde with a suitable pyrrolidine derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The hydroxyethyl group can be reduced to form ethyl derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, ethyl-substituted pyrrolidines, and various amide or carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyethyl group are believed to play a crucial role in its bioactivity, allowing it to bind to enzymes and receptors in biological systems. This binding can lead to the modulation of various biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate: A similar compound with a piperazine ring instead of a pyrrolidine ring.

    Tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: A compound with an imidazole ring and a bromophenyl group.

Uniqueness

Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and hydroxyethyl group make it particularly versatile for various synthetic and research applications.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-8-4-6-11(16)10-12(17)13-7-5-9-19-13/h5,7,9,11-12,17H,4,6,8,10H2,1-3H3

InChI Key

ZQXWTCAIRPLXEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(C2=CC=CO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.